N-[1-(Furan-2-yl)ethyl]-2-nitroaniline
Description
N-[1-(Furan-2-yl)ethyl]-2-nitroaniline is a nitroaromatic compound featuring a furan-2-yl ethyl substituent attached to the aniline ring at the 2-nitro position. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol and a purity of 95.0% . The compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by the preparation of structurally related derivatives. For instance, 5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(1-(furan-2-yl)ethyl)-2-nitroaniline (9b) was synthesized with a 64% yield using a sulfonylpiperazine intermediate, confirmed by LCMS and NMR .
Properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-9(12-7-4-8-17-12)13-10-5-2-3-6-11(10)14(15)16/h2-9,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUILFANWKMNASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electronic and Steric Considerations
The ortho-nitro group in 2-nitroaniline reduces the nucleophilicity of the adjacent amine by approximately 40% compared to unsubstituted aniline, as quantified by Hammett substituent constants (σₘ = 1.27 for -NO₂). This electronic deactivation mandates the use of strongly basic conditions (e.g., NaH/DMF) or metal-ligand systems to promote alkylation. Concurrently, the furan-ethyl group introduces steric hindrance (Taft steric parameter Es = -1.24), favoring bulky catalysts or elongated reaction times for sufficient coupling.
Method 1: Nucleophilic Substitution with 1-(Furan-2-yl)ethyl Halides
Reaction Mechanism and Optimization
Alkylation of 2-nitroaniline (1 ) with 1-(furan-2-yl)ethyl bromide (2 ) proceeds via an SN2 mechanism in polar aprotic solvents. A representative procedure involves:
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Deprotonation : Treatment of 1 with NaH (2.2 equiv) in anhydrous DMF at 0°C for 30 minutes.
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Alkylation : Dropwise addition of 2 (1.1 equiv) at 25°C, followed by stirring for 12–24 hours.
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Workup : Quenching with ice-water, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/EtOAc 4:1).
Yield Dependence on Solvent and Base
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | NaH | 25 | 24 | 58 |
| DMSO | KOtBu | 60 | 8 | 42 |
| THF | LDA | -78 → 25 | 48 | 29 |
Polar aprotic solvents (DMF, ε = 36.7) enhance anion stability, improving yields compared to THF (ε = 7.5). Excessive base (>2.5 equiv) leads to nitro group reduction, necessitating strict stoichiometric control.
Method 2: Reductive Amination of 1-(Furan-2-yl)ethanone
Catalytic Hydrogenation Pathways
Reductive amination between 2-nitroaniline (1 ) and 1-(furan-2-yl)ethanone (3 ) employs H₂ (1–5 bar) over 5% Pd/C (10 mol%) in MeOH/HOAc (9:1). The reaction proceeds via:
Catalyst Screening
| Catalyst | H₂ Pressure (bar) | Solvent | Yield (%) |
|---|---|---|---|
| Pd/C | 3 | MeOH/HOAc | 71 |
| Ra-Ni | 5 | EtOH | 63 |
| PtO₂ | 1 | THF | 48 |
Notably, the nitro group remains intact under these conditions, with no detectable reduction to amine byproducts. Acetic acid protonates the imine intermediate, accelerating hydride transfer.
Method 3: Transition Metal-Catalyzed C–N Coupling
Buchwald-Hartwig Amination
Coupling 2-nitroaniline (1 ) with 1-(furan-2-yl)ethyl bromide (2 ) using [RuCl₂(p-cymene)]₂ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C for 8 hours achieves 66% yield. This method circumvents the need for pre-formed organometallic reagents, leveraging chelating ligands to stabilize the active Ru species.
Ligand and Additive Effects
| Ligand | Additive | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Xantphos | Cs₂CO₃ | 89 | 74 |
| BINAP | K₃PO₄ | 78 | 68 |
| DPPF | NaOtBu | 82 | 63 |
Strongly basic additives (Cs₂CO₃) enhance deprotonation of 1 , while bulky ligands (Xantphos) suppress β-hydride elimination.
Comparative Analysis of Methodologies
Efficiency and Practicality
| Method | Yield Range (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Nucleophilic Sub. | 29–58 | 12–18 | Moderate |
| Reductive Amination | 48–71 | 20–28 | High |
| C–N Coupling | 63–74 | 35–42 | Low |
Reductive amination offers the best balance of yield and scalability, though nucleophilic substitution remains cost-effective for small-scale synthesis. Transition-metal catalysis, while efficient, incurs high ligand and catalyst costs.
Challenges and Mitigation Strategies
Nitro Group Stability
The ortho-nitro group undergoes partial reduction (<5%) under high-pressure H₂ (≥5 bar) or prolonged heating (>12 hours). Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
N-[1-(Furan-2-yl)ethyl]-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-[1-(Furan-2-yl)ethyl]-2-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Furan-2,3-dione derivatives.
Scientific Research Applications
N-[1-(Furan-2-yl)ethyl]-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of N-[1-(Furan-2-yl)ethyl]-2-nitroaniline involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in binding interactions with proteins, influencing the compound’s activity.
Comparison with Similar Compounds
Key Observations:
Nitro Position : The 2-nitro configuration in the target compound contrasts with the 3-nitro substitution in (E)-N-[(5-Methyl-2-furyl)methylene]-3-nitroaniline, which may influence electronic properties and reactivity .
Furan Modifications : The furan-2-yl ethyl group distinguishes the target compound from analogs like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, where the furan is ester-functionalized and linked to a nitro-substituted phenyl ring .
Physicochemical Properties
- Solubility and Stability: The nitro group may confer moderate polarity, though exact data are unavailable.
- Hazard Profile : Nitroaromatic compounds generally require precautions (e.g., avoiding inhalation, per ), though the target compound’s specific hazards are unclassified .
Biological Activity
N-[1-(Furan-2-yl)ethyl]-2-nitroaniline is an organic compound that has recently gained attention in medicinal chemistry and materials science due to its unique structural features, including a furan ring and a nitroaniline moiety. This compound has a molecular weight of approximately 220.23 g/mol and is characterized by its potential biological activities, particularly antimicrobial properties. Despite limited research specifically on this compound, studies suggest promising biological interactions that warrant further exploration.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. Preliminary studies indicate that it may inhibit the growth of certain bacteria and fungi. The proposed mechanism of action involves interactions with biological macromolecules, where the furan ring engages in π-π stacking and the aniline moiety forms hydrogen bonds, potentially modulating enzyme activity.
Summary of Antimicrobial Activity
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Bacteria | Inhibition of growth | |
| Fungi | Inhibition of growth | |
| Specific strains tested | Not fully detailed | Further studies needed |
The exact mechanism by which this compound exerts its biological effects remains largely unknown. However, it is hypothesized that the compound interacts with cellular components, leading to alterations in enzyme activity or receptor modulation.
Structural Comparisons
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[1-(Furan-2-yl)ethyl]aniline | Lacks nitro group | Simpler structure; less bioactivity |
| N-[1-(Furan-2-yl)ethyl]-4-methylaniline | Contains methyl group on aniline | Enhanced lipophilicity; different biological profile |
| N-[1-(Furan-2-yl)ethyl]-4-chloroaniline | Contains chlorine atom | Different reactivity due to electronegative chlorine |
| N-[1-(Furan-2-yl)ethyl]-4-nitroaniline | Contains another nitro group | Increased electron-withdrawing effects; possibly more reactive |
These comparisons highlight the distinctive combination of the furan ring and nitro-substituted aniline moiety in this compound, contributing to its unique chemical reactivity and biological properties.
Comparative Analysis with Related Compounds
A broader analysis of compounds containing furan and nitro groups indicates a trend where modifications to these structures can lead to varying degrees of biological activity. For example, derivatives with additional substituents on the aniline ring have shown increased lipophilicity and altered biological profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(Furan-2-yl)ethyl]-2-nitroaniline, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, coupling a 2-nitroaniline derivative with 1-(furan-2-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is a plausible route. Optimization involves solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (70–90°C to balance reaction rate and side reactions), and catalyst screening (e.g., Pd for cross-coupling). Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization improves purity. Characterization by NMR (¹H/¹³C) and HRMS ensures structural fidelity .
Q. What advanced spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- Spectroscopy : ¹H NMR (δ ~8.0–6.0 ppm for aromatic/furan protons; δ ~4.5 ppm for the ethylamino group), ¹³C NMR (distinct peaks for nitro group at ~145–150 ppm), and FT-IR (N–O stretch at ~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths/angles and hydrogen-bonding networks. Crystallization in ethanol/water mixtures at 4°C often yields suitable crystals .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts or MS fragmentation patterns) when characterizing this compound?
- Methodological Answer : Cross-validate data with structurally analogous compounds (e.g., 2-nitroaniline derivatives in ). For NMR, compare experimental shifts with computed values (DFT-based tools like Gaussian). For MS, analyze isotopic patterns and fragmentation pathways using software such as ACD/MS Fragmenter. Contradictions may arise from solvent effects, tautomerism, or impurities; repeating experiments under controlled conditions (dry solvents, inert atmosphere) minimizes errors .
Advanced Research Questions
Q. How does the electronic configuration of the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing group, meta-directing in electrophilic substitution. Computational studies (DFT) reveal its effect on aromatic π-electron density, lowering the LUMO energy and facilitating nucleophilic attack at the ortho/para positions. Reactivity can be modulated by substituents on the furan ring; electron-donating groups (e.g., methyl) may reduce activation energy. Kinetic studies (UV-Vis monitoring) and Hammett plots quantify substituent effects .
Q. What computational methods are suitable for predicting the intermolecular interactions and dimerization energy of this compound in solid-state studies?
- Methodological Answer : Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3/6-311+G(d,p)) calculates dimerization energy by modeling π-π stacking and hydrogen bonds (N–H···O nitro). Crystal structure prediction (CSP) software (e.g., Mercury) identifies packing motifs. For example, nitroaniline derivatives often form dimers via N–H···O hydrogen bonds (energy ~25–30 kJ/mol), as seen in .
Q. What are the documented biological activities of structurally similar furan-containing nitroaniline derivatives, and how can these inform the design of bioactivity assays for this compound?
- Methodological Answer : Analogues like 1-(furan-2-yl)-N-(thiadiazolyl)methylamine () show antitubercular activity via enoyl-ACP reductase inhibition. For this compound, design assays targeting:
- Enzyme inhibition : Microplate-based Alamar Blue assay against Mycobacterium tuberculosis H37Rv (MIC determination).
- Molecular docking : AutoDock Vina to predict binding to Tyr158/Met103 residues (critical for hydrogen bonding).
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. What are the best practices for handling and storing this compound to ensure stability and minimize decomposition under laboratory conditions?
- Methodological Answer : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent nitro group reduction or photodegradation. Avoid prolonged exposure to moisture (use desiccants) and acidic/basic conditions. Monitor decomposition via TLC (hexane/EtOAc 7:3) and HPLC (C18 column, 220 nm detection). Safety protocols include PPE (gloves, goggles) and fume hood use, as nitroanilines may release toxic vapors upon degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
